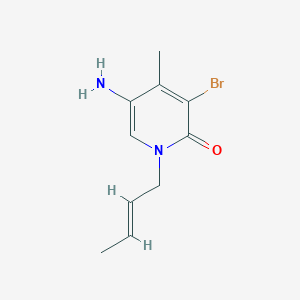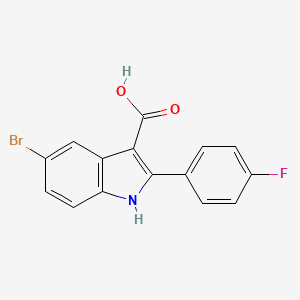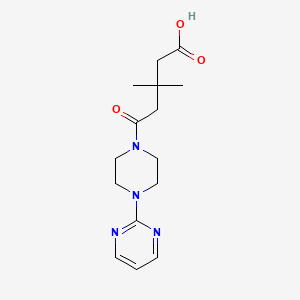
1-(3-Fluoro-5-isobutoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-isobutoxyphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for the production of larger quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Fluoro-5-isobutoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-isobutoxyphenyl)ethane.
Substitution: 1-(3-Methoxy-5-isobutoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and specificity. The hydroxyl group allows for hydrogen bonding interactions, which can play a crucial role in its biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
- 1-(3-Fluoro-4-isobutoxyphenyl)ethanol
- 1-(3-Chloro-5-isobutoxyphenyl)ethanol
- 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
Comparison: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluorine and isobutoxy groups on the phenyl ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of a second fluorine atom in 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol can significantly alter its electronic properties and reactivity.
Propiedades
Número CAS |
1443335-24-7 |
|---|---|
Fórmula molecular |
C12H17FO2 |
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9,14H,7H2,1-3H3 |
Clave InChI |
GXJVASCYWHIMST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=CC(=C1)C(C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


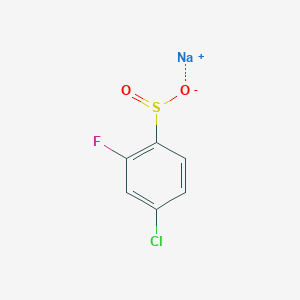
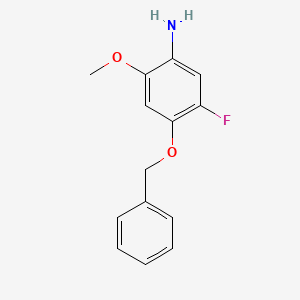
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
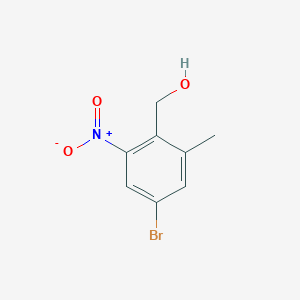
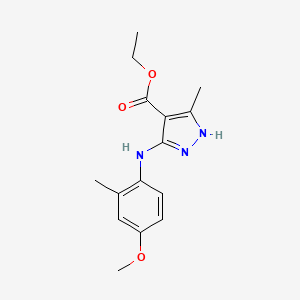
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
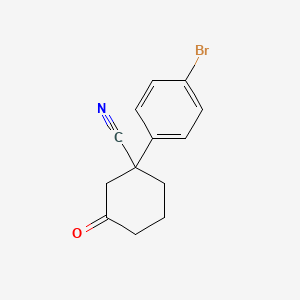
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
